molecular formula C8H8N2O4 B1269366 2-(4-Nitrophenoxy)acetamide CAS No. 63218-14-4

2-(4-Nitrophenoxy)acetamide

Cat. No.: B1269366
CAS No.: 63218-14-4
M. Wt: 196.16 g/mol
InChI Key: IYJAUHBAFQALLE-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)acetamide is an organic compound with the molecular formula C8H8N2O4 It is characterized by the presence of a nitrophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or isopropanol at elevated temperatures (around 70°C) and may require a catalyst like manganese(IV) oxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and acetic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 2-(4-Aminophenoxy)acetamide.

    Substitution: Depending on the nucleophile, products such as 2-(4-Nitrophenoxy)thioacetamide.

    Hydrolysis: 4-Nitrophenol and acetic acid.

Scientific Research Applications

2-(4-Nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological processes. The nitro group may play a role in its activity, possibly through redox reactions or interactions with cellular components .

Comparison with Similar Compounds

    2-(4-Aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-Methoxyphenoxy)acetamide: Contains a methoxy group in place of the nitro group.

    2-(2-Nitrophenoxy)acetamide: The nitro group is positioned ortho to the phenoxy group.

Uniqueness: 2-(4-Nitrophenoxy)acetamide is unique due to the presence of the nitro group at the para position, which influences its reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-nitrophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJAUHBAFQALLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350002
Record name 2-(4-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63218-14-4
Record name 2-(4-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitrophenol (7.5 g), iodoacetamide (10 g), potassium carbonate (7.5 g) and dimethylformamide (50 ml) was stirred at 50° C. for 15 hours. The mixture was poured into ice-water, and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was recrystallized from acetone-diisopropyl ether to give the desired compound (7.9 g) as colorless crystals.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
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7.5 g
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reactant
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50 mL
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solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 4-nitrophenol (2.8 g), iodoacetamide (3.72 g) and potassium carbonate (2.8 g) in DHF (50 ml) was reacted. The product so obtained was recrystallised from a mixture of ethyl acetate and hexane to give 4-(carbamoylmethoxy)nitrobenzene (1.32 g), m.p. 153°-156° C. The product so obtained was dissolved in ethyl acetate and hydrogenated in the presence of a 10% Pd/C catalyst. The product so obtained was recrystallised from a mixture of ethyl acetate and hexane to give 4-(carbamoylmethoxy)aniline (0.58 g), m.p. 125°-127° C.;
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Nitrophenol (10 g), bromoacetamide (10 g) and K2CO3 (15 g) were suspended in acetone (30 mL). The yellow solution was stirred at rt for 3 d. The reaction mixture was diluted with water and acetone was removed under reduced pressure. The light-yellow precipitate was collected by filtration, washed with water and dried to give O-aminocarbonylmethyl-4-nitrophenol (11.5 g) as a beige solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
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Quantity
15 g
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reactant
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Quantity
30 mL
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solvent
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Synthesis routes and methods IV

Procedure details

4-Nitrophenoxyacetic acid (10.2 g) was added to thionyl chloride (50 ml) and the mixture was boiled under reflux for 1.5 hours. Excess thionyl chloride was distilled off and the residue was heated with toluene (2×50 ml) and the toluene removed by distillation to leave an oil which solidified on cooling. The acid chloride was added in portions to a stirred mixture of absolute ethanol (50 ml) and concentrated aqueous ammonia (50 ml, SG 0.880) at 10°-15° C. The mixture was stirred for 45 minutes at 10°-15° C. and then allowed to warm up to ambient temperature. The mixture was filtered to give 4-nitrophenoxyacetamide, m.p. 153°-155° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 2-(4-Nitrophenoxy)acetamide derivatives contribute to their anticancer and anti-inflammatory activities?

A1: Research suggests that the presence of halogens, particularly chlorine, on the aromatic ring of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives enhances their anticancer and anti-inflammatory activities []. Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c in the study) exhibited promising activity in both areas []. This suggests that the halogen atom's electronic and steric properties play a role in the interaction with biological targets. Further studies are needed to elucidate the specific mechanisms of action.

Q2: How does the crystal structure of N-Benzyl-2-(4-nitro­phen­oxy)acetamide influence its intermolecular interactions?

A2: The crystal structure of N-Benzyl-2-(4-nitro­phen­oxy)acetamide reveals two independent molecules within the asymmetric unit, with slight variations in their torsion angles []. These molecules are connected through intermolecular N—H⋯O hydrogen bonds, forming chains that extend along the b axis []. This hydrogen bonding pattern likely influences the compound's packing arrangement and potentially its physicochemical properties in the solid state.

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